4-(5-Hydroxypyridin-3-yl)benzaldehyde
Description
4-(5-Hydroxypyridin-3-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 4-position with a 5-hydroxypyridin-3-yl group. Its molecular formula is C₁₂H₉NO₂, with a molar mass of 199.21 g/mol (inferred from structural analogs in ). The hydroxyl group on the pyridine ring enhances its polarity and acidity compared to non-hydroxylated derivatives, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or coordinating metal ions.
Properties
IUPAC Name |
4-(5-hydroxypyridin-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)11-5-12(15)7-13-6-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNSBEIJEYOZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682565 | |
| Record name | 4-(5-Hydroxypyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-78-8 | |
| Record name | 4-(5-Hydroxypyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxypyridin-3-yl)benzaldehyde typically involves the reaction of 5-hydroxypyridine-3-carboxaldehyde with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxypyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(5-Carboxypyridin-3-yl)benzaldehyde
Reduction: 4-(5-Hydroxypyridin-3-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(5-Hydroxypyridin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxypyridin-3-yl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their function. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s key analogs include 4-(5-Methoxypyridin-3-yl)benzaldehyde, 4-(pyridin-3-yl)benzaldehyde, and 4-(N,N-dimethylamino)benzaldehyde. A comparative analysis of their properties is summarized below:
Key Observations:
- Acidity : The hydroxyl group in the target compound confers higher acidity (pKa ~4.5 estimated) compared to the methoxy analog (pKa 2.0) due to the electron-withdrawing nature of -OH .
- Polarity: The hydroxyl and pyridinyl groups enhance solubility in polar solvents (e.g., methanol, water) relative to the methoxy and dimethylamino derivatives, which are more lipophilic .
- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), but electron-donating substituents (e.g., -OCH₃, -N(CH₃)₂) increase electrophilicity at the aldehyde carbon, enhancing reactivity in condensation reactions .
Research Findings and Trends
- Hydrogen Bonding: The hydroxyl group in this compound likely promotes stronger intermolecular interactions compared to methoxy or alkylamino analogs, influencing crystal packing and stability .
- Solubility vs. Reactivity Trade-off : While the hydroxyl group improves aqueous solubility, it may necessitate polar solvents for reactions, contrasting with the methoxy analog’s compatibility with organic media .
- Biological Relevance : Hydroxyl-substituted benzaldehydes are increasingly explored as bioactive scaffolds in drug discovery, leveraging their hydrogen-bonding capacity for target binding .
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